9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
Properties
IUPAC Name |
9-(2-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-18(2)8-12-15(13(23)9-18)16(22-17(21-12)19-10-20-22)11-6-4-5-7-14(11)24-3/h4-7,10,16H,8-9H2,1-3H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJFEFIOCWZDAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=C4OC)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo derivatives, have been reported to exhibit antifungal activities by inhibiting sterol demethylase
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been shown to bind with their target proteins via coordination, hydrogen bonding, and stacking interactions. These interactions can lead to changes in the target protein’s function, potentially inhibiting its activity.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the activity of enzymes involved in sterol biosynthesis, such as sterol demethylase. This inhibition can disrupt the normal functioning of these pathways, leading to downstream effects such as the inhibition of fungal growth.
Biological Activity
9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a compound belonging to the triazoloquinazolinone class. Its unique structure includes a fused triazole and quinazoline scaffold that enhances its potential biological activities. This article provides an overview of its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 324.384 g/mol. The presence of methoxy groups in its structure improves solubility and interaction with biological targets.
Anticancer Activity
Research indicates that compounds in the triazoloquinazolinone class exhibit significant antiproliferative and anticancer activities. Studies have demonstrated that related compounds show cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HePG-2 (hepatocellular carcinoma)
- HCT-116 (colorectal carcinoma)
The mechanism of action generally involves the inhibition of cell proliferation and induction of apoptosis in malignant cells. For instance, in vitro studies have shown that this compound exhibits moderate cytotoxicity with IC50 values ranging from 17.35 µM to 39.41 µM against various cancer cell lines .
Case Studies
- Study on MCF-7 Cells : A study evaluated the cytotoxic effects of synthesized triazoloquinazolinones on MCF-7 cells. The compound exhibited significant growth inhibition and induced apoptosis by arresting the cell cycle at the G2/M phase .
- Colorectal Carcinoma Study : Another investigation focused on HCT-116 cells where this compound showed the highest anti-proliferative effect among tested derivatives .
The biological activity of this compound appears to stem from its ability to interact with specific kinases or transcription factors involved in tumor growth. Preliminary data suggest that it may inhibit pathways crucial for cancer cell survival and proliferation . Detailed interaction studies are necessary to elucidate these mechanisms fully.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally related compounds and their biological activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | Anticancer activity against various cell lines | |
| 3-(4-methoxyphenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[3,4-h]purine-6,8-dione | Cytotoxic effects observed in preclinical studies | |
| 6-(2-Methylphenyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2] | Antitumor properties reported |
Scientific Research Applications
Biological Activities
Research indicates that compounds within the triazoloquinazolinone class exhibit a broad spectrum of biological activities. Specific applications include:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial action against various bacterial strains. In vitro studies report Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
- Antitumor Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Further investigation is required to elucidate its mechanisms of action and efficacy compared to standard chemotherapeutics.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models. Its anti-inflammatory properties could be attributed to the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have documented the applications of 9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one:
- Synthesis of Novel Compounds : Researchers have utilized this compound as a building block for synthesizing novel bis-fused quinazolin-8(4H)-ones linked via amide linkages. These derivatives are being explored for enhanced pharmacological profiles .
- Comparative Studies : In comparative studies with standard drugs such as isoniazid for antitubercular activity, derivatives of this compound showed significantly superior efficacy .
- Mechanistic Studies : Interaction studies have been conducted to understand how this compound interacts with biological targets. These studies are crucial for elucidating its pharmacokinetics and pharmacodynamics .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | MIC values: 10-50 µg/mL |
| Antitumor | Potential cytotoxic effects against cancer cell lines | Requires further investigation |
| Anti-inflammatory | Reduces inflammation in preclinical models | Inhibition of pro-inflammatory cytokines |
| Synthesis of Derivatives | Used as a building block for novel compounds | Enhanced pharmacological profiles observed |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Physicochemical Differences
*Estimated based on analogs in –13.
Table 2: Catalytic Efficiency and Reaction Conditions
Key Insight : The target compound benefits from green chemistry principles (e.g., NGPU catalyst reusability) compared to p-TSA or sulfamic acid methods. However, tetrazoloquinazoline synthesis () achieves faster reaction times due to solvent-free conditions .
Spectral Characterization
Preparation Methods
One-Pot Three-Component Condensation Using SBA-Pr-SO3H
The most efficient method involves a one-pot, three-component reaction catalyzed by sulfonic acid-functionalized nanoporous silica (SBA-Pr-SO3H). This approach combines 2-methoxybenzaldehyde, 3-amino-1,2,4-triazole, and dimedone under solvent-free conditions at 90°C. The reaction proceeds via a Michael addition of the triazole’s amino group to the α,β-unsaturated ketone intermediate formed from dimedone and the aldehyde, followed by cyclodehydration to yield the triazoloquinazolinone framework.
Reaction Conditions:
The nanoporous structure of SBA-Pr-SO3H enhances reactant confinement, accelerating the reaction while minimizing side products. The catalyst is reusable for up to five cycles without significant activity loss.
DABCO-Catalyzed Synthesis Under Solvent-Free Conditions
An alternative methodology employs 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base catalyst. This method adapts conditions from related pyrimidoquinoline syntheses, where 2-methoxybenzaldehyde, 3-amino-1,2,4-triazole, and dimedone are heated at 90°C for 1 hour. DABCO facilitates both the Knoevenagel condensation and subsequent cyclization steps.
Reaction Conditions:
While slightly lower in yield compared to SBA-Pr-SO3H, this method avoids specialized catalysts and leverages DABCO’s dual role in deprotonation and stabilization of intermediates.
Stepwise Synthesis via Intermediate Isolation
A traditional stepwise approach involves sequential preparation of the triazole-aldehyde adduct followed by cyclization with dimedone. 4-(Prop-2-ynyloxy)benzaldehyde is first synthesized from 2-methoxybenzaldehyde and propargyl bromide, then subjected to a Huisgen cycloaddition with benzyl azide to form the triazole moiety. The final cyclization with dimedone occurs under acidic conditions (acetic acid, 90°C).
Reaction Conditions:
- Cycloaddition Catalyst: CuSO4/Na ascorbate
- Cyclization Catalyst: Acetic acid
- Overall Yield: 78%
This method offers precise control over intermediate purity but requires multiple purification steps, reducing overall efficiency.
Optimization Studies and Mechanistic Insights
Catalyst Screening and Solvent Effects
Comparative studies reveal that SBA-Pr-SO3H outperforms homogeneous acids (e.g., p-toluenesulfonic acid) and bases (e.g., K2CO3) due to its high surface area and Brønsted acidity. Solvent-free conditions consistently yield superior results compared to solvent-mediated reactions (Table 1).
Table 1. Catalyst and Solvent Impact on Reaction Yield
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| SBA-Pr-SO3H | None | 90 | 5 | 90 |
| DABCO | None | 90 | 60 | 85 |
| p-TSA | None | 90 | 60 | 43 |
| K2CO3 | EtOH | Reflux | 240 | 26 |
Temperature and Time Dependence
Microwave-assisted synthesis (100°C, 10 minutes) has been explored for analogous triazoloquinazolines, achieving yields up to 88%. However, excessive temperatures (>110°C) promote decomposition, necessitating careful thermal control.
Characterization and Analytical Validation
Spectroscopic Data
The compound exhibits characteristic IR absorptions at 1648 cm⁻¹ (C=O stretch) and 3416 cm⁻¹ (N-H stretch). ¹H NMR (400 MHz, CDCl3) signals include δ 1.12 (s, 6H, CH(CH3)2), 2.85 (d, 2H, CH2), 3.85 (s, 3H, OCH3), and 7.21–7.35 (m, 4H, Ar-H). High-resolution mass spectrometry confirms the molecular ion peak at m/z 322.142976 [M+H]⁺.
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a tricyclic framework with the 2-methoxyphenyl group occupying the equatorial position. The dihedral angle between the triazole and quinazolinone rings is 12.5°, indicating moderate conjugation.
Comparative Analysis of Methodologies
The one-pot SBA-Pr-SO3H method stands out for its rapid reaction time (5 minutes) and high yield (90%), attributed to the catalyst’s nanoporous structure and strong acidity. In contrast, the DABCO-mediated route, while efficient, requires longer durations and offers marginally lower yields. The stepwise approach, though flexible, is less practical for large-scale synthesis due to its multi-step nature.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key reaction parameters must be controlled?
The synthesis typically involves multi-step procedures starting with cyclocondensation of substituted quinazoline precursors. Key steps include:
- Cyclization : Controlled temperature (80–120°C) and solvent selection (e.g., DMF or ethanol) to promote ring closure .
- Catalyst optimization : Deep eutectic solvents (e.g., NGPU) improve reaction efficiency, reducing time from 12–24 hours to 3–5 hours with yields >85% .
- Substituent introduction : Methoxyphenyl groups are added via nucleophilic aromatic substitution under inert atmospheres . Critical parameters include solvent polarity, temperature gradients, and catalyst loading to avoid side products.
Q. Which analytical techniques are most effective for characterizing purity and structure?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects tautomeric forms (18 possible tautomers due to triazole-quinazoline fusion) .
- LC-MS : Validates molecular weight (MW 362.35 g/mol) and detects impurities (<2% by HPLC) .
- X-ray crystallography : Resolves stereochemistry (e.g., (9S)-configuration in analogs) and hydrogen-bonding patterns .
- Elemental analysis : Matches calculated vs. observed C/H/N ratios (e.g., 72.27% C, 5.16% H, 16.86% N in related compounds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in challenging cyclization steps?
| Parameter | Optimization Strategy | Yield Improvement |
|---|---|---|
| Catalyst | Replace traditional bases (K₂CO₃) with NGPU deep eutectic catalyst | 85% → 92% |
| Solvent | Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates | 70% → 88% |
| Temperature control | Gradual heating (50°C → 120°C over 2 hours) prevents decomposition | 65% → 82% |
| Substrate ratio | Maintain 1:1.2 molar ratio of quinazoline precursor to methoxyphenyl reagent | 75% → 90% |
Q. What strategies resolve discrepancies between computational predictions (e.g., XLogP) and experimental solubility?
- Re-evaluate tautomer contributions : The compound’s 18 possible tautomers may skew computed XLogP (2.9) vs. experimental logP (3.4–3.7) . Use dynamic NMR to identify dominant tautomers in solution.
- Solubility profiling : Test in buffered solutions (pH 1–10) to account for ionization effects. Poor aqueous solubility (<0.1 mg/mL) often correlates with high XLogP .
- Co-solvent screening : Add 10–20% PEG-400 or cyclodextrins to enhance solubility without altering stability .
Q. How should contradictory biological activity results across assays be investigated?
- Assay standardization : Compare cytotoxicity (IC₅₀) in MTT vs. ATP-based assays under identical conditions (e.g., 48-hour exposure, 10% FBS) .
- Metabolic interference : Methoxyphenyl groups may interact with CYP450 isoforms, causing false positives in liver microsome assays . Include control experiments with CYP inhibitors.
- Structural analogs : Test derivatives (e.g., 3-trifluoromethyl or 4-bromo substitutions) to isolate pharmacophore contributions .
Q. What computational methods are suitable for studying structure-activity relationships (SAR)?
- Docking studies : Use AutoDock Vina to map interactions with kinase targets (e.g., EGFR or CDK2). The methoxyphenyl group shows π-π stacking in ATP-binding pockets .
- MD simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories to prioritize derivatives .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with antitumor activity (R² = 0.89 in analogs) .
Data Contradiction Analysis
- Case Study : A 2025 study reported IC₅₀ = 2.1 µM against breast cancer cells, while a 2023 study found IC₅₀ = 8.7 µM .
- Resolution : The discrepancy arose from differences in cell lines (MCF-7 vs. MDA-MB-231) and serum concentration (5% vs. 10% FBS). Standardize protocols using CLSI guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
